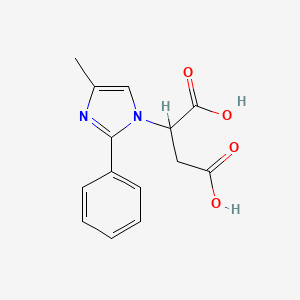
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process.
化学反応の分析
Types of Reactions
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the succinic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole nitrogen atoms.
科学的研究の応用
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar therapeutic applications.
作用機序
The mechanism of action of 2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by mimicking or blocking the natural ligand. The succinic acid moiety can also participate in metabolic pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the succinic acid moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-Methyl-2-phenyl-1H-imidazole:
Succinic acid derivatives: Compounds with different substituents on the succinic acid moiety, leading to variations in chemical and biological properties.
Uniqueness
2-(4-Methyl-2-phenyl-1H-imidazol-1-yl)succinic acid is unique due to the combination of the imidazole ring and the succinic acid moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
88660-90-6 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
2-(4-methyl-2-phenylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C14H14N2O4/c1-9-8-16(11(14(19)20)7-12(17)18)13(15-9)10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
ATOFTLRGFAVVIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


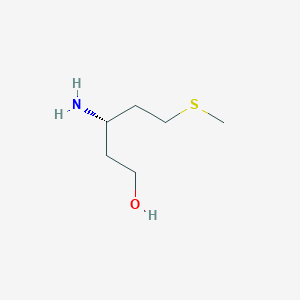

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
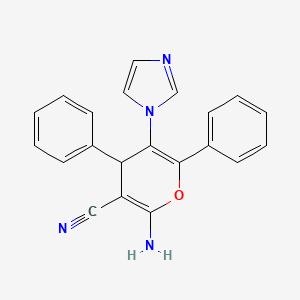
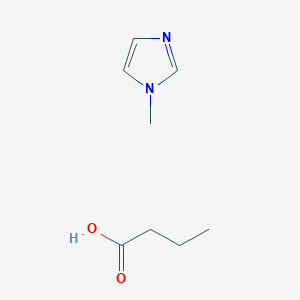
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
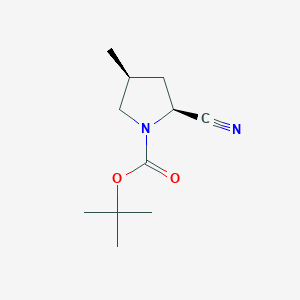
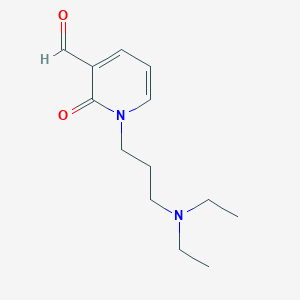
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)
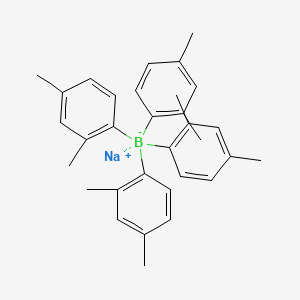
![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
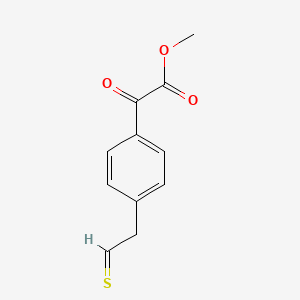
![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)
